mGlu8 Subtype Selectivity vs. L-AP4
In direct head-to-head comparison on cloned human mGlu1-8 receptors expressed in AV12-664 cells, (S)-3,4-DCPG exhibits an EC50 of 31±2 nM (n=3) at mGlu8a, with EC50 or IC50 values >3.5 μM for mGlu1-7, representing a >100-fold selectivity window [1]. By contrast, the prototypical group III mGlu agonist L-AP4 displays broad agonist activity across mGlu4, mGlu6, mGlu7, and mGlu8 receptors without comparable subtype discrimination [2].
| Evidence Dimension | mGlu8a agonist potency and selectivity |
|---|---|
| Target Compound Data | (S)-3,4-DCPG: EC50 = 31±2 nM at mGlu8a; EC50/IC50 >3.5 μM at mGlu1-7 |
| Comparator Or Baseline | L-AP4: Broad-spectrum group III mGlu agonist without subtype selectivity |
| Quantified Difference | >100-fold selectivity for mGlu8 over mGlu1-7 |
| Conditions | Cloned human mGlu1-8 receptors individually expressed in AV12-664 cells co-expressing a rat glutamate/aspartate transporter |
Why This Matters
This quantitative selectivity enables unambiguous pharmacological isolation of mGlu8-mediated signaling, which is not achievable with broad-spectrum group III agonists like L-AP4.
- [1] Thomas, N. K., Wright, R. A., Howson, P. A., Kingston, A. E., Schoepp, D. D., & Jane, D. E. (2001). (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord. Neuropharmacology, 40(3), 311-318. View Source
- [2] Harvey, B. H., & Shahid, M. (2012). Metabotropic and ionotropic glutamate receptors as neurobiological targets in anxiety and stress-related disorders: Focus on pharmacology and preclinical translational models. Pharmacology Biochemistry and Behavior, 100(4), 775-800. View Source
